molecular formula C29H16F3N5O B11472810 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile

4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11472810
M. Wt: 507.5 g/mol
InChI Key: KRFPHLQUMYAIJY-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a quinoline moiety, a dihydropyridine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process begins with the preparation of the quinoline and dihydropyridine intermediates, followed by their coupling to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, primary amines, and substituted quinolines, which can have varied biological activities .

Scientific Research Applications

4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Cyanophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and dihydropyridine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C29H16F3N5O

Molecular Weight

507.5 g/mol

IUPAC Name

4-(4-cyanophenyl)-2-oxo-6-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C29H16F3N5O/c30-29(31,32)20-7-10-22-25(11-12-35-27(22)13-20)36-21-8-5-19(6-9-21)26-14-23(24(16-34)28(38)37-26)18-3-1-17(15-33)2-4-18/h1-14H,(H,35,36)(H,37,38)

InChI Key

KRFPHLQUMYAIJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F)C#N

Origin of Product

United States

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